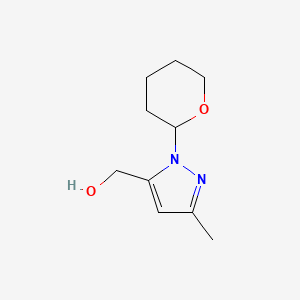

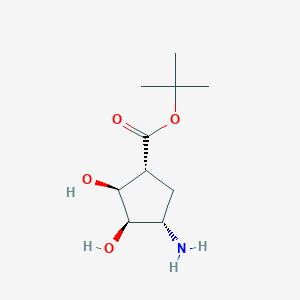

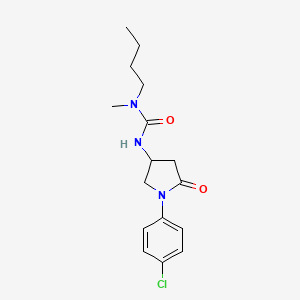

(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol

カタログ番号 B2797652

CAS番号:

2204091-98-3

分子量: 196.25

InChIキー: VFODNLQABSCMSY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that has been of great interest to researchers due to its potential applications in various scientific fields. In

科学的研究の応用

Synthesis and Characterization

- Synthesis of new pyrazole derivatives, characterized by NMR, MS, and IR spectra, using Dimroth rearrangement in the process (Cao et al., 2008).

- Synthesis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone with X-ray diffraction for structure identification (Cao et al., 2010).

Complex Formation and Supramolecular Interactions

- Formation of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine and their characterization including photoluminescent properties (Zhu et al., 2014).

Reaction Mechanisms

- Formation of 1-(pyridin-3-yl)carbonyl-1H-pyrazoles and (alkylsulfanyl)methyl-substituted 1H-pyrazoles in different solvents (Баева et al., 2020).

- Synthesis of RORγ inverse agonist GSK2981278A via a novel route using (tetrahydro-2H-pyran-4-yl)methanol (Barcan et al., 2019).

Computational and Eco-friendly Synthesis

- Computational study and eco-friendly synthesis strategy for new pyrazolyl α-amino esters derivatives, emphasizing on experimental and computational correlation (Mabrouk et al., 2020).

Ultrasonic-Assisted Synthesis

- Synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under ultrasonic conditions, highlighting advantages such as shorter reaction times and good yields (Trilleras et al., 2013).

Platinum Group Metal Complexes

- Synthesis of mononuclear complexes with platinum group metals using pyrazole derived ligands, focusing on spectral and structural studies (Sairem et al., 2012).

Prins Cyclization

- Novel series of hexahydro-1H-furo[3,4-c]pyran derivatives synthesized via Prins cyclization, demonstrating good yields and high selectivity (Reddy et al., 2012).

Antimicrobial and Anticancer Properties

- Synthesis of pyrazole derivatives with potential antimicrobial and anticancer properties, showing higher activity in some compounds compared to reference drugs (Hafez et al., 2016).

Ambient-Temperature Synthesis

- Ambient-temperature synthesis of novel pyrazolyl imines, emphasizing on the high yield and characterization techniques (Becerra et al., 2021).

Antibacterial and Antifungal Activities

- Synthesis of N,N,N',N'-tetradentate pyrazoly compounds with specific antifungal agents lacking antibacterial activity, highlighting the structure-activity relationship (Abrigach et al., 2016).

Cytotoxicity Evaluation

- Synthesis of trifluoromethyl-substituted pyrazolyl methanones and their cytotoxicity evaluation in human leukocytes, identifying specific structural features that influence cytotoxicity (Bonacorso et al., 2016).

Anticancer and Antimicrobial Agent Synthesis

- Synthesis and evaluation of oxazole clubbed pyrazolines for anticancer and antimicrobial activities, including molecular docking studies to understand microbe resistance (Katariya et al., 2021).

Isomorphism in Heterocyclic Analogues

- Study of isomorphous methyl- and chloro-substituted small heterocyclic analogues, demonstrating the chlorine-methyl exchange rule and the impact of disorder on structure determination (Swamy et al., 2013).

Stereospecific Synthesis of Natural Flavors

- Enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol used for the stereospecific synthesis of natural flavors like linaloyl oxide, highlighting two complementary synthetic approaches (Serra & De Simeis, 2018).

Supramolecular Architecture

- Structural analysis of bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide, focusing on its crystal structure and supramolecular interactions (Seredyuk et al., 2014).

特性

IUPAC Name |

[5-methyl-2-(oxan-2-yl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8-6-9(7-13)12(11-8)10-4-2-3-5-14-10/h6,10,13H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFODNLQABSCMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CO)C2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-chloro-N-({4-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2797572.png)

![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)

![tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2797583.png)

amino}acetate](/img/structure/B2797585.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)